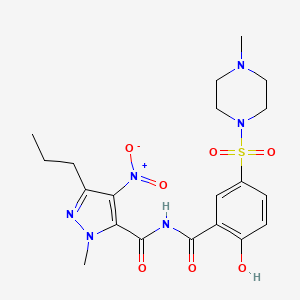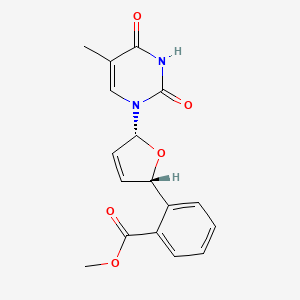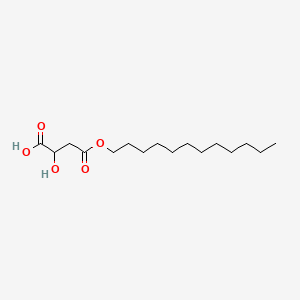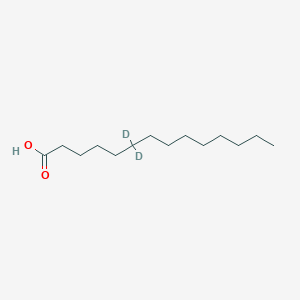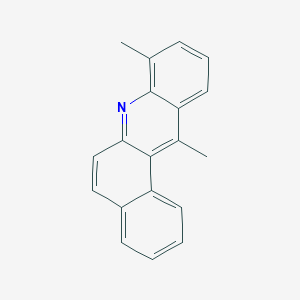
Benz(a)acridine, 8,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)acridine, 8,12-dimethyl- is a polycyclic aromatic compound that belongs to the acridine family. Acridines are known for their rigid planar structures and significant applications in various fields, including organic electronics, photophysics, and biological sciences. Benz(a)acridine, 8,12-dimethyl- is particularly noted for its deep-blue emitting properties, making it a valuable chromophore in the design of organic light-emitting diodes (OLEDs) with narrow-band emission .
Preparation Methods
The synthesis of Benz(a)acridine, 8,12-dimethyl- typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process results in the formation of a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the fusion process. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Benz(a)acridine, 8,12-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Benz(a)acridine, 8,12-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters in OLEDs . In biology and medicine, acridine derivatives, including Benz(a)acridine, 8,12-dimethyl-, are studied for their potential therapeutic effects, such as anticancer properties. These compounds can intercalate into DNA, affecting biological processes and enzyme activities . In industry, Benz(a)acridine, 8,12-dimethyl- is utilized in the development of luminescent materials and optoelectronic devices .
Mechanism of Action
The mechanism of action of Benz(a)acridine, 8,12-dimethyl- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound’s planar structure and π-conjugated system facilitate its insertion between base pairs, leading to charge transfer and π-stacking interactions . These interactions can result in the inhibition of DNA-related enzymes and the induction of cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Benz(a)acridine, 8,12-dimethyl- can be compared with other acridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine and 13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine . While these compounds share similar structural features, Benz(a)acridine, 8,12-dimethyl- is unique due to its specific substitution pattern and deep-blue emitting properties. Other similar compounds include acriflavine and proflavine, which are known for their antibacterial and anticancer activities . The uniqueness of Benz(a)acridine, 8,12-dimethyl- lies in its combination of photophysical properties and potential therapeutic applications.
Properties
CAS No. |
3518-05-6 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)18-16-8-4-3-7-14(16)10-11-17(18)20-19(12)15/h3-11H,1-2H3 |
InChI Key |
ARUPRRXZUJYLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



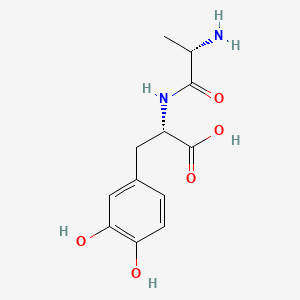
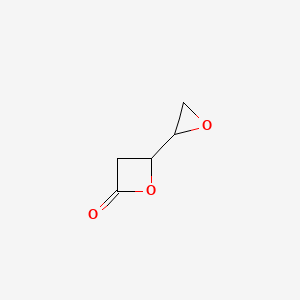
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
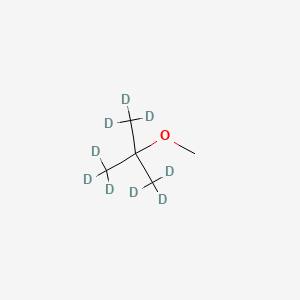




![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
